4-methoxy-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)benzenesulfonamide
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Description
Synthesis Analysis
- Synthesis Approach : Several studies have detailed the synthesis of compounds related to 4-methoxy-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)benzenesulfonamide. These include the creation of novel 1,3,4-oxadiazole derivatives through complex chemical reactions involving compounds like benzenesulfonyl chloride and ethyl isonipecotate (Khalid et al., 2016).
Molecular Structure Analysis
- Crystal Structure Studies : The molecular and crystal structure of related compounds has been analyzed using techniques like single crystal X-ray diffraction and Hirshfeld surface analysis. These studies reveal insights into the molecular conformations and intermolecular interactions (Kumara et al., 2017).
Chemical Reactions and Properties
- Reactive Sites and Chemical Behavior : Density Functional Theory (DFT) calculations provide insights into the reactive sites for electrophilic and nucleophilic nature of these molecules. This understanding is crucial for predicting and manipulating chemical reactions (Kumara et al., 2017).
Physical Properties Analysis
- Crystallographic Insights : Studies offer detailed information on the crystal systems and space groups of related compounds, along with molecular dimensions and intermolecular interactions. Such data are essential for understanding the physical properties of these molecules (Rodrigues et al., 2015).
Mechanism of Action
properties
IUPAC Name |
4-methoxy-N-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-13-19-17(25-20-13)12-21-9-3-4-14(11-21)10-18-26(22,23)16-7-5-15(24-2)6-8-16/h5-8,14,18H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIMWEZEHIABRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCC(C2)CNS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-({1-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]piperidin-3-YL}methyl)benzenesulfonamide |
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